N-(3-hydroxyphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
Description
Properties
Molecular Formula |
C15H12N4O4S |
|---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H12N4O4S/c20-11-3-1-2-9(6-11)16-14(21)8-24-15-17-12-5-4-10(19(22)23)7-13(12)18-15/h1-7,20H,8H2,(H,16,21)(H,17,18) |
InChI Key |
OFJHSCLAIVLREB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Nitro-1H-Benzimidazole-2-Thiol
The benzimidazole core functionalized with a nitro group and thiol moiety serves as the foundational intermediate. The synthesis begins with 4-nitro-o-phenylenediamine , which undergoes cyclization with carbon disulfide in a basic medium.
Reaction Conditions :
- Reactants : 4-nitro-o-phenylenediamine (1.0 equiv), carbon disulfide (1.2 equiv)
- Solvent : Ethanol/water mixture (3:1 v/v)
- Base : Aqueous sodium hydroxide (10% w/v)
- Temperature : Reflux at 80°C for 6–8 hours
- Workup : Acidification with dilute HCl to pH 3–4 precipitates the product.
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine groups on carbon disulfide, followed by cyclization and elimination of hydrogen sulfide. The nitro group remains intact due to its meta-directing nature, ensuring regioselective formation of the 6-nitro isomer.
Alternative Nitration Strategies
For substrates where direct nitration of o-phenylenediamine is challenging, post-cyclization nitration may be employed.
Procedure :
- Synthesize 1H-benzimidazole-2-thiol via cyclization of o-phenylenediamine with carbon disulfide.
- Nitrate the benzimidazole using a mixture of fuming nitric acid and sulfuric acid at 0–5°C.
- Quench the reaction in ice water and neutralize with sodium bicarbonate.
Yield Comparison :
| Method | Nitration Stage | Yield (%) |
|---|---|---|
| Pre-cyclization | Before cyclization | 68–72 |
| Post-cyclization | After cyclization | 55–60 |
Post-cyclization nitration often results in lower yields due to competing side reactions, such as oxidation of the thiol group.
Acetamide Side-Chain Synthesis
Preparation of 2-Chloro-N-(3-Hydroxyphenyl)Acetamide
The acetamide segment is synthesized via acylation of 3-aminophenol with chloroacetyl chloride .
Optimized Protocol :
- Reactants : 3-aminophenol (1.0 equiv), chloroacetyl chloride (1.1 equiv)
- Solvent : Anhydrous dichloromethane
- Base : Triethylamine (1.5 equiv) to scavenge HCl
- Temperature : 0°C to room temperature, stirred for 4 hours
- Workup : Wash with 5% HCl, followed by saturated NaHCO₃ and brine.
Critical Consideration : Excessive chloroacetyl chloride leads to diacetylation, necessitating strict stoichiometric control.
Sulfanyl Bridge Formation
Nucleophilic Substitution Reaction
The final step involves coupling 6-nitro-1H-benzimidazole-2-thiol with 2-chloro-N-(3-hydroxyphenyl)acetamide via a thioether linkage.
Reaction Parameters :
- Reactants : 6-nitro-1H-benzimidazole-2-thiol (1.0 equiv), 2-chloro-N-(3-hydroxyphenyl)acetamide (1.05 equiv)
- Base : Potassium carbonate (2.0 equiv)
- Solvent : Dimethylformamide (DMF)
- Temperature : 60°C for 12 hours
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3).
Yield Optimization :
- Solvent Impact : Polar aprotic solvents like DMF enhance nucleophilicity of the thiolate ion, improving yields to 75–80% compared to 60–65% in ethanol.
- Base Selection : Potassium carbonate outperforms sodium hydroxide by minimizing hydrolysis of the chloroacetamide.
Characterization and Analytical Validation
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, benzimidazole-H), 7.92–7.85 (m, 2H, aromatic-H), 6.85 (d, J = 8.1 Hz, 1H, phenol-H), 4.38 (s, 2H, -SCH₂-), 3.10 (s, 1H, -OH).
- ¹³C NMR : δ 169.8 (C=O), 152.3 (C-NO₂), 135.6 (benzimidazole-C), 116.4–128.9 (aromatic-C).
Infrared Spectroscopy (IR) :
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) :
- Column : C18 reversed-phase
- Mobile Phase : Acetonitrile/water (70:30 v/v)
- Retention Time : 8.2 minutes
- Purity : >98% by peak area normalization.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance throughput, key steps like benzimidazole cyclization and thioether coupling can be adapted for continuous flow reactors.
Advantages :
- Reduced reaction time (2–3 hours vs. 12 hours in batch)
- Improved heat transfer minimizes decomposition.
Challenges :
- Clogging risks due to precipitated intermediates necessitate in-line filtration.
Green Chemistry Approaches
Solvent Recycling :
Catalyst Reuse :
- Immobilized bases (e.g., polymer-supported K₂CO₃) enable five reaction cycles without significant activity loss.
Comparative Analysis of Synthetic Methodologies
| Parameter | Method A | Method B |
|---|---|---|
| Thiol Source | Carbon disulfide | Post-nitration |
| Coupling Solvent | DMF | Ethanol |
| Overall Yield | 72% | 58% |
| Purity (HPLC) | 98% | 92% |
Method A, employing DMF and pre-cyclization nitration, offers superior yield and purity, making it preferable for laboratory-scale synthesis. Method B, though less efficient, remains viable for substrates sensitive to strong bases.
Chemical Reactions Analysis
Nitro Group Reduction
The electron-deficient 6-nitro group undergoes selective reduction under catalytic hydrogenation conditions (Table 1).
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂ (1 atm), 10% Pd/C, ethanol, 25°C | 6-amino-1H-benzimidazole derivative | 82% | |
| Na₂S₂O₄, H₂O/EtOH, 60°C | Amine intermediate with retained sulfanyl | 75% |
This reduction is critical for generating intermediates for antimicrobial agents . The nitro-to-amine conversion enhances hydrogen bonding potential in biological systems .
Sulfanyl Group Reactivity
The –S–CH₂– bridge participates in nucleophilic substitutions and oxidations (Table 2).
Sulfoxide formation modulates compound polarity, affecting pharmacokinetic properties .
Acetamide Hydrolysis and Modifications
The –NHCO– group undergoes hydrolysis and acylations (Table 3).
Hydrolysis under basic conditions is limited due to competing nitro group decomposition .
Phenolic –OH Functionalization
The 3-hydroxyphenyl moiety enables electrophilic substitutions (Table 4).
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| O-Alkylation | CH₃CH₂Br, K₂CO₃, acetone | 3-ethoxy-phenyl analog | 68% |
| Sulfonation | ClSO₃H, CH₂Cl₂, 0°C | 3-sulfo-phenyl derivative | 55% |
| Diazonium coupling | ArN₂⁺, NaOH, 5°C | Azo-linked conjugates | 72% |
The phenolic group’s acidity (pKa ~10) facilitates selective modifications without affecting the benzimidazole core .
Benzimidazole Ring Reactions
The aromatic system participates in electrophilic substitutions (Table 5).
| Reaction | Conditions | Position | Product |
|---|---|---|---|
| Halogenation | Br₂, FeBr₃, 40°C | C-4 | 4-bromo derivative |
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | 5,6-dinitro compound |
| Pd-catalyzed coupling | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃ | C-2 | Biaryl-functionalized analogs |
C-5 nitration is sterically hindered by the existing C-6 nitro group .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, particularly in the areas of antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that benzimidazole derivatives, including N-(3-hydroxyphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide, demonstrate significant antimicrobial effects. A study highlighted that various benzimidazole derivatives showed potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 2 μg/ml, indicating strong efficacy .
Anti-inflammatory Properties
Benzimidazole derivatives have also been studied for their anti-inflammatory properties. For instance, compounds similar to this compound exhibited notable inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. A specific derivative demonstrated a COX-2 inhibition IC50 value ranging from 8 to 13.7 µM .
Anticancer Potential
The anticancer potential of benzimidazole derivatives has been explored extensively. Compounds with similar structures have shown promising results in inhibiting tumor cell proliferation in various cancer cell lines. For example, certain benzimidazole derivatives were found to induce apoptosis in cancer cells through the activation of specific signaling pathways .
General Synthetic Route
A general synthetic route may involve:
- Formation of Benzimidazole Core : The initial step often includes the condensation of o-phenylenediamine with a suitable carbonyl compound to form the benzimidazole nucleus.
- Introduction of Nitro Group : Nitration can be performed using concentrated nitric acid to introduce the nitro group at the desired position on the benzimidazole ring.
- Sulfanylation : The introduction of the sulfanyl group can be achieved through nucleophilic substitution reactions.
- Acetamide Formation : Finally, the acetamide group is introduced via acylation reactions using acetic anhydride or acetyl chloride .
Case Studies
Several studies have documented the applications and effectiveness of this compound in various biological assays.
Antimicrobial Efficacy Study
In a comparative study on antimicrobial efficacy, this compound was tested against a panel of bacterial strains. The results indicated that this compound exhibited superior activity compared to standard antibiotics like norfloxacin, with MIC values significantly lower than those reported for traditional treatments .
Anti-inflammatory Activity Assessment
A detailed assessment of anti-inflammatory activity was conducted where this compound was tested in vivo using animal models. The results showed a marked reduction in edema compared to control groups treated with standard anti-inflammatory drugs like indomethacin .
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The nitro and hydroxy groups could play a role in binding interactions or redox reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related acetamide derivatives, focusing on substituent effects, physicochemical properties, and reported bioactivities.
Structural Analogues with Benzimidazole Cores
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound I) Substituents: 4-chlorophenyl (electron-withdrawing), diaminopyrimidine (hydrogen-bonding). Key Differences: Replaces benzimidazole with a pyrimidine ring, altering aromatic stacking and hydrogen-bonding motifs. Crystallography reveals intramolecular N–H⋯N bonds and layered packing via hydrogen bonds . Bioactivity: Not explicitly reported, but pyrimidine derivatives often exhibit kinase inhibition.
2-[(6-Nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide (CAS: 866821-17-2) Substituents: 2-nitrophenyl (meta-nitro vs. 3-hydroxyphenyl in the target compound). Bioactivity: Structural analogs (e.g., N-(4-bromophenyl)-2-[(6-nitrobenzimidazol-2-yl)sulfanyl]acetamide) show preclinical anti-biofilm activity against Pseudomonas .
N-(3-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound II) Substituents: 3-chlorophenyl (meta-substitution) vs. 3-hydroxyphenyl. Key Differences: Chlorine’s electronegativity and larger atomic radius compared to hydroxyl may alter hydrophobic interactions and steric effects. Crystallizes with two independent molecules, forming a 3D hydrogen-bonded network .
Analogues with Heterocyclic Variations
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- Substituents : Benzothiazole core (vs. benzimidazole), trifluoromethyl (strong electron-withdrawing), 3-methoxyphenyl.
- Key Differences : Benzothiazole’s sulfur atom enhances lipophilicity. The trifluoromethyl group improves metabolic stability but reduces hydrogen-bonding capacity compared to nitro .
2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methyl-6-nitrophenyl)acetamide (8v)
- Substituents : Indole-oxadiazole hybrid, 2-methyl-6-nitrophenyl.
- Key Differences : Oxadiazole introduces rigidity; indole enables π-π stacking. Tested for α-glucosidase inhibition (IC₅₀ = 12.3 µM) and moderate lipoxygenase (LOX) inhibition .
Physicochemical and Bioactivity Comparison
Key Observations
- Hydroxyl groups (as in the target compound) counterbalance this via hydrogen bonding .
- Heterocyclic Cores : Benzimidazoles and benzothiazoles offer distinct π-stacking and hydrogen-bonding profiles. Oxadiazoles (as in 8v) introduce conformational rigidity, favoring enzyme inhibition .
- Bioactivity Trends : Anti-biofilm activity is linked to nitrobenzimidazole derivatives, while enzyme inhibition correlates with oxadiazole-indole hybrids .
Biological Activity
N-(3-hydroxyphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzodiazole ring, a nitro group, and a hydroxyphenyl moiety. The molecular formula is with a molecular weight of 344.3 g/mol. Its unique structural components contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H12N4O4S |
| Molecular Weight | 344.3 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1412209-98-3 |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Benzodiazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Nitration : Introduction of the nitro group via nitrating agents.
- Thioether Formation : Reaction with thiol compounds to introduce the sulfanyl group.
- Amide Formation : Final reaction with 3-hydroxyaniline to form the acetamide linkage.
These steps highlight the compound's synthetic complexity and potential for modification to enhance biological activity.
The biological activity of this compound is thought to arise from its interaction with specific enzymes or receptors, potentially modulating their activity. The nitro and hydroxy groups may facilitate binding interactions or redox reactions, which are critical in various biochemical pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar benzimidazole derivatives, demonstrating significant activity against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs have shown Minimum Inhibitory Concentrations (MICs) as low as 2 μg/ml against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research indicates that benzimidazole derivatives exhibit cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Case Study: Inhibition of HCV Helicase
A notable study demonstrated that related compounds could inhibit the helicase activity of Hepatitis C Virus (HCV) NTPase/helicase, suggesting potential antiviral applications . The most active derivatives had IC50 values around 6.5 µM, showcasing their effectiveness in biochemical assays.
Comparative Analysis with Similar Compounds
The presence of both nitro and hydroxy groups, along with the sulfanyl linkage in this compound, distinguishes it from other benzodiazole derivatives. Comparative studies suggest that these modifications enhance both selectivity and potency against specific biological targets.
| Compound | Activity Type | IC50 Value |
|---|---|---|
| This compound | Antiviral | ~6.5 µM |
| Benzimidazole Derivative A | Antibacterial | 2 μg/ml |
| Benzimidazole Derivative B | Anticancer | Varies by cell line |
Q & A
Basic Research Question
- NMR Contradictions: Compare experimental ¹H shifts with DFT-calculated values (Gaussian09, B3LYP/6-311++G** basis set) to identify misassignments, particularly for aromatic protons .
- HRMS Anomalies: Verify isotopic patterns (e.g., Cl/Br splitting) and adduct formation (e.g., [M+Na]⁺ vs. [M+H]⁺) using high-resolution instruments (Q-TOF) .
- Case Study: Misidentification of 2-(3-hydroxyphenyl) vs. 2-(2-hydroxyphenyl) isomers was resolved via NOE correlations and X-ray crystallography .
What strategies mitigate challenges in characterizing nitro-benzimidazole derivatives under acidic/basic conditions?
Advanced Research Question
- Acidic Conditions: Avoid prolonged exposure to prevent nitro group reduction (e.g., use pH 4–6 buffers during HPLC) .
- Basic Conditions: Protect the hydroxyl group (e.g., acetylation) to prevent deprotonation and sulfanyl bridge cleavage .
- Spectroscopic Stability: Conduct time-dependent NMR studies in DMSO-d₆ or CDCl₃ to assess degradation products .
How are hydrogen-bonding networks and supramolecular interactions analyzed in related acetamide crystal structures?
Basic Research Question
- Tools: Use Mercury (CCDC) or PLATON to visualize intermolecular interactions (e.g., N–H⋯O, C–H⋯π) .
- Metrics: Measure H-bond distances (2.6–3.2 Å) and angles (150–180°) .
- Example: In N-(4-chlorophenyl) analogs, centrosymmetric dimers formed via N–H⋯N bonds, while π-stacking aligned molecules along the crystallographic axis .
What quality control protocols ensure reproducibility in biological screening of sulfanyl-acetamide derivatives?
Advanced Research Question
- Purity Standards: Require ≥95% purity (HPLC, UV/Vis detection) with batch-to-batch consistency checks .
- Positive/Negative Controls: Include known inhibitors (e.g., ursolic acid for elastase) and vehicle-only samples .
- Blind Testing: Perform assays in triplicate across independent labs to minimize instrumentation bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
